4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol
Description
4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol is a branched primary alcohol characterized by a pentan-1-ol backbone substituted with a dimethyl group at the 4th carbon and an isopropyl group at the 3rd carbon. This structure imparts unique physical and chemical properties, including high hydrophobicity due to extensive branching and moderate polarity from the hydroxyl group.
Properties
CAS No. |
66719-51-5 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4,4-dimethyl-3-propan-2-ylpentan-1-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)9(6-7-11)10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
DQWFOEIWLQBIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCO)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol can be achieved through various methods. One common approach involves the reaction of 4,4-dimethyl-3-(propan-2-yl)pentan-1-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of 4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: It can be reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: 4,4-Dimethyl-3-(propan-2-yl)pentan-1-one.
Reduction: Corresponding alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol involves its interaction with specific molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Structural Analogues in Fungicides
Tebuconazole (1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol) shares the 4,4-dimethylpentan-3-ol backbone but incorporates a triazole and chlorophenyl group. Key differences include:
- Solubility: Tebuconazole is poorly soluble in water but highly soluble in organic solvents due to its nonpolar substituents . The target compound, lacking aromatic and heterocyclic groups, may exhibit better water solubility.
Structural Comparison Table
Branching and Alcohol Classification
Compared to 2,3-dimethylbutan-2-ol (a tertiary alcohol), the target compound’s primary alcohol classification influences reactivity:
- Oxidation : Primary alcohols oxidize to aldehydes/carboxylic acids, whereas tertiary alcohols resist oxidation .
- Boiling Point: Branching reduces boiling points compared to linear isomers (e.g., pentan-1-ol), but hydrogen bonding in alcohols elevates it relative to alkanes. For example, 2-methyl-1-pentanol boils at 310°C , suggesting the target compound’s boiling point may exceed 300°C due to larger molecular weight.
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